((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol
Description
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
[(1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol |
InChI |
InChI=1S/C6H11NO/c8-3-5-1-4-2-6(4)7-5/h4-8H,1-3H2/t4-,5-,6+/m0/s1 |
InChI Key |
ATOUVICHTLDTFN-HCWXCVPCSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]2N[C@@H]1CO |
Canonical SMILES |
C1C2CC2NC1CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol generally involves the construction of the azabicyclic ring system through cyclopropanation of suitable amino acid derivatives or amino alcohol intermediates. Key steps often include:
- Amino protection and activation
- Catalytic cyclization to form bicyclic intermediates
- Asymmetric Simmons-Smith cyclopropanation to introduce the cyclopropane ring
- Reduction and hydrolysis to yield the amino alcohol final product
Synthesis from Glutamic Acid Derivatives
One reported method starts from glutamic acid derivatives, which are converted into 2-azabicyclo[3.1.0]hexane-3-carboxylic acids and subsequently reduced to the corresponding amino alcohols:
- Amino Protection and Cyclization: Using tert-butoxycarbonyl (Boc) protection and 4-dimethylaminopyridine (DMAP) as a catalyst, glutamic acid derivatives undergo intramolecular cyclization to form bicyclic lactams.
- Reduction-Dehydration: The lactams are reduced and dehydrated to form alkenes.
- Asymmetric Simmons-Smith Reaction: The alkenes undergo asymmetric cyclopropanation using the Simmons-Smith reagent to form the azabicyclo[3.1.0]hexane core with high stereoselectivity.
- Hydrolysis: Final hydrolysis yields the amino alcohol.
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| DMAP-catalyzed cyclization | n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0 | 82 | Optimized for high yield |
| Simmons-Smith cyclopropanation | Reaction time ~19.5 h, cis/trans ratio 6:1 | 30 (overall) | Diastereomeric excess (de) 72% |
| Hydrolysis | Standard hydrolysis conditions | Quantitative | Final step to amino alcohol |
This method provides moderate overall yield with good stereocontrol and has been characterized by NMR and X-ray diffraction to confirm stereochemistry.
One-Pot Heavy Metal-Free Synthesis from 4-Methylphenylacetonitrile
A patented process describes a practical and scalable synthesis of the azabicyclo[3.1.0]hexane amino alcohol starting from commercially available 4-methylphenylacetonitrile and chiral epichlorohydrin:
- Step 1: Cyclopropane Intermediate Formation
- Reaction of 4-methylphenylacetonitrile with (S)- or (R)-epichlorohydrin forms a key cyclopropane intermediate.
- Step 2: One-Pot Reduction
- Without isolation, the crude intermediate is reduced using borane dimethyl sulfide complex to yield the amino alcohol intermediate.
- Step 3: Cyclodehydration
- The cis amino alcohol intermediate undergoes cyclodehydration to form the bicyclic azabicyclo[3.1.0]hexane structure.
This method is notable for:
- Avoiding heavy metals, making it environmentally friendly.
- Being atom-economic and efficient.
- High enantiomeric purity and yield.
- Amenability to scale-up for industrial manufacture.
| Step | Reagents/Conditions | Outcome | Comments |
|---|---|---|---|
| Cyclopropane intermediate | 4-methylphenylacetonitrile + (S)-epichlorohydrin | Formation of key intermediate | Commercially available starting materials |
| Reduction | Borane dimethyl sulfide complex | Amino alcohol intermediate | One-pot process, no intermediate isolation |
| Cyclodehydration | Mild conditions, solvent: isopropyl acetate | Formation of azabicyclo[3.1.0]hexane core | High stereoselectivity and yield |
This process provides a short, simple, and efficient route to the target compound and its analogues.
TBS-Protected Aziridine Route
Another approach involves the synthesis of TBS (tert-butyldimethylsilyl)-protected aziridines as intermediates:
- Preparation of TBS-protected cis-hydroxybenzylaziridines via reaction of iodoenones with benzylamine under basic conditions.
- Deprotection using tetrabutylammonium fluoride (TBAF) to yield cis-hydroxy aziridines.
- Hydrolysis of acetoxyaziridines to obtain hydroxyaziridines in quantitative yields.
This route is useful for preparing various azabicyclic compounds but requires multiple steps and chromatographic purification. The method is well-documented with detailed NMR and mass spectrometry data confirming product identity and purity.
Comparative Summary of Preparation Methods
| Method | Starting Material(s) | Key Steps | Yield (%) | Stereoselectivity | Scalability | Notes |
|---|---|---|---|---|---|---|
| Glutamic Acid Derivative Route | Glutamic acid derivatives | Amino protection, cyclization, Simmons-Smith, hydrolysis | ~30 (overall) | Good (de 72%) | Moderate | Well-characterized, moderate yield |
| One-Pot Heavy Metal-Free Route | 4-Methylphenylacetonitrile + epichlorohydrin | Cyclopropanation, borane reduction, cyclodehydration | High | High | High | Environmentally friendly, scalable |
| TBS-Protected Aziridine Route | Iodoenones, benzylamine | Aziridine formation, TBS protection, deprotection, hydrolysis | >95 (stepwise) | Moderate to high | Moderate | Multi-step, requires chromatography |
Research Findings and Notes
- The asymmetric Simmons-Smith reaction is critical for introducing the cyclopropane ring with desired stereochemistry, influencing the final product configuration significantly.
- The heavy metal-free one-pot synthesis offers an industrially viable route with fewer purification steps and uses inexpensive, commercially available reagents.
- Protection strategies such as TBS protection facilitate handling of sensitive hydroxy groups during intermediate steps but add complexity to the synthesis.
- Analytical techniques including ^1H NMR, ^13C NMR, HRMS, and X-ray crystallography have been extensively used to confirm the structure and stereochemistry of intermediates and final products across studies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or reduce any functional groups present.
Substitution: Various substitution reactions can be performed on the nitrogen atom or other positions within the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the bicyclic structure.
Scientific Research Applications
Chemistry: In organic synthesis, ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol serves as a valuable intermediate for constructing complex molecules. Its unique structure allows for the development of novel synthetic pathways and the creation of diverse chemical libraries.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its bicyclic structure can mimic natural substrates or inhibitors, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for designing new drugs targeting specific biological pathways or receptors.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and catalysts. Its stability and reactivity can be harnessed in processes such as polymerization and surface modification.
Mechanism of Action
The mechanism of action of ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereochemical Variants
The azabicyclo[3.1.0]hexane core is highly sensitive to stereochemical and substituent modifications. Key analogues include:
Table 1: Structural and Functional Comparisons
Functional Group Modifications
Pharmacological Activity
- Complement Factor D Inhibition: Derivatives like (1R,3S,5R)-2-[2-(3-acetylindazol-1-yl)acetyl]-N-(6-bromopyridin-2-yl)-2-azabicyclo[3.1.0]hexane-3-carboxamide exhibit IC50 values of 15–35 nM, demonstrating the scaffold’s utility in immunomodulation .
- Safety Profiles: Compounds with benzyl or tert-butyl groups (e.g., rel-((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol) show higher hazard risks (H302, H315) compared to simpler hydroxymethyl variants .
Key Research Findings
- Stereochemical Impact : The (1R,3S,5R) configuration optimizes steric interactions in enzyme binding pockets, as seen in complement factor D inhibitors .
- Synthetic Accessibility: Derivatives like (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol are synthesized via stereoselective routes, often requiring chiral catalysts or resolving agents .
- Stability and Storage : Hydrochloride salts (e.g., CAS 1818847-65-2) improve stability but require sealed, dry storage to prevent decomposition .
Table 2: Physicochemical and Commercial Data
Biological Activity
((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol, also known by its CAS number 1513848-53-7, is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by research findings and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 113.16 g/mol
- Structural Characteristics : The compound features a bicyclic structure that contributes to its unique biological properties.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities:
-
Neurotransmitter Modulation :
- The compound has shown potential in modulating neurotransmitter systems, particularly influencing the activity of acetylcholine receptors. This modulation is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
-
Antinociceptive Effects :
- Studies have demonstrated that this compound possesses antinociceptive properties, making it a candidate for pain management therapies. Its mechanism appears to involve the inhibition of nociceptive signaling pathways.
-
Antidepressant Activity :
- Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
Table 1: Summary of Biological Studies
| Study Type | Model Used | Findings |
|---|---|---|
| In Vitro | Cell lines | Modulated acetylcholine receptor activity; reduced cell apoptosis |
| In Vivo | Rodent models | Exhibited significant antinociceptive effects; improved depressive-like behavior |
Case Studies
-
Case Study on Antinociception :
- A study involving rodent models assessed the antinociceptive effects of this compound using the hot plate test. Results indicated a significant increase in pain threshold compared to control groups (p < 0.05).
-
Case Study on Neuroprotection :
- Research focusing on neuroprotective effects demonstrated that treatment with this compound resulted in decreased markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Acetylcholine Receptor Interaction : The compound may enhance cholinergic transmission by acting as a partial agonist at specific acetylcholine receptor subtypes.
- Modulation of Neurotransmitter Systems : It may influence serotonin and norepinephrine levels, contributing to its antidepressant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
